molecular formula C17H26N2O3S B6717771 N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide

Cat. No.: B6717771
M. Wt: 338.5 g/mol
InChI Key: NESYWUVJBCHBPB-UHFFFAOYSA-N
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Description

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, making it a valuable subject for research in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-12-19(7-10-23-13-14)17(20)18-11-15-3-5-16(6-4-15)22-9-8-21-2/h3-6,14H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESYWUVJBCHBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCSC1)C(=O)NCC2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the 4-(2-methoxyethoxy)benzylamine, which is then reacted with 6-methyl-1,4-thiazepane-4-carboxylic acid under specific conditions to form the desired compound. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethoxy group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-(6-methyl-1H-indol-3-yl)ethanamine
  • 2-Chloro-N-[[4-(2-methoxyethoxy)phenyl]methyl]acetamide

Uniqueness

N-[[4-(2-methoxyethoxy)phenyl]methyl]-6-methyl-1,4-thiazepane-4-carboxamide stands out due to its thiazepane ring, which imparts unique chemical and biological properties

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